molecular formula C17H19N3O3S B2704809 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1705342-86-4

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2704809
CAS No.: 1705342-86-4
M. Wt: 345.42
InChI Key: RDSSKNQHOGSHSA-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.

    Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a chloromethyl derivative.

    Benzo[d][1,3]dioxole Incorporation: The final step involves the incorporation of the benzo[d][1,3]dioxole moiety through amide bond formation, typically using carboxylic acid derivatives and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)19-9-12-2-1-6-20(10-12)17-18-5-7-24-17/h3-5,7-8,12H,1-2,6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSSKNQHOGSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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